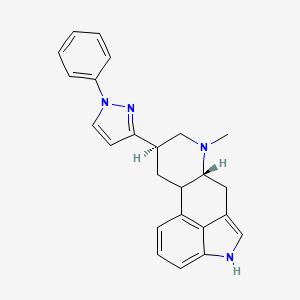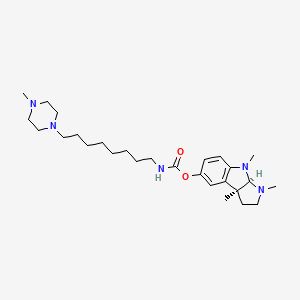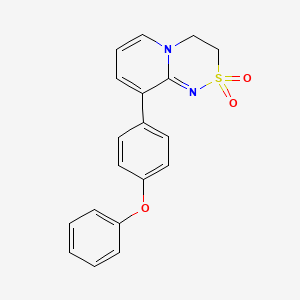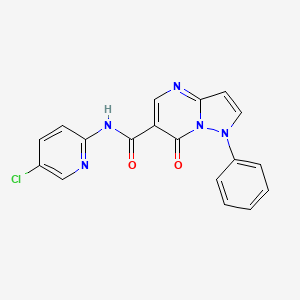
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl- is a complex organic compound that belongs to the class of pyrazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyrimidines typically involves the condensation of pyrazole derivatives with pyrimidine precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, a common synthetic route might involve the reaction of a pyrazole derivative with a chloropyrimidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Pyrazolopyrimidines can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted pyrazolopyrimidines.
科学研究应用
Chemistry
In chemistry, pyrazolopyrimidines are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
In biology, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may interact with specific proteins or nucleic acids, influencing biological pathways.
Medicine
Medicinally, pyrazolopyrimidines are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.
Industry
In the industrial sector, these compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
作用机制
The mechanism of action of pyrazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they might inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
相似化合物的比较
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)pyrimidine
- Pyrazolo(1,5-c)pyrimidine
Uniqueness
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl- is unique due to its specific substituents and structural configuration. These unique features may confer distinct biological activities and chemical reactivity compared to other pyrazolopyrimidines.
属性
CAS 编号 |
87948-61-6 |
|---|---|
分子式 |
C18H12ClN5O2 |
分子量 |
365.8 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H12ClN5O2/c19-12-6-7-15(20-10-12)22-17(25)14-11-21-16-8-9-23(24(16)18(14)26)13-4-2-1-3-5-13/h1-11H,(H,20,22,25) |
InChI 键 |
QEBWDCWLZBMDQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=NC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




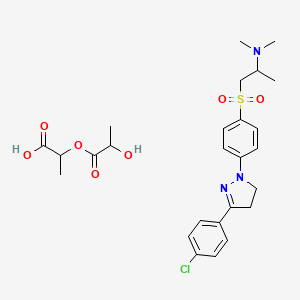
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
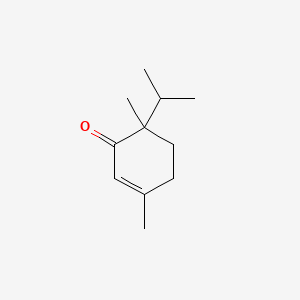
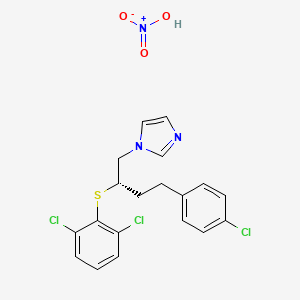
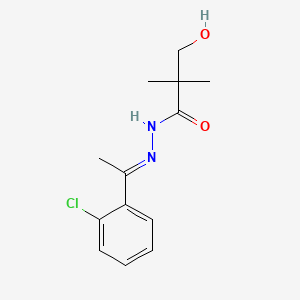
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
